molecular formula C15H19NO4 B13206152 1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid

1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid

Cat. No.: B13206152
M. Wt: 277.31 g/mol
InChI Key: PWUHANPGOBFSEF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature & Systematic Identification

The systematic name 1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid adheres to IUPAC guidelines by prioritizing functional groups in decreasing order of seniority: carboxylic acid (> carbonyl > amine). The cyclopentane core is numbered such that the carboxylic acid group (-COOH) at C1 receives the lowest possible locant, with subsequent numbering proceeding to the 3-methyl substituent and the benzyloxycarbonyl (Cbz)-protected amino group at C1. The Cbz group, a common amine-protecting moiety in peptide synthesis, is designated as {[(benzyloxy)carbonyl]amino} to reflect its benzyl ester linkage to the carbonyl.

Molecular Formula : $$ \text{C}{15}\text{H}{19}\text{NO}_{4} $$
Molecular Weight : 277.31 g/mol (calculated from isotopic composition).

Three-Dimensional Conformational Analysis of Cyclopentane Core

Cyclopentane adopts non-planar conformations to alleviate angle strain, with pseudorotation enabling interconversion between envelope (Cₛ symmetry) and twist (C₂ symmetry) forms. In this derivative, steric and electronic effects imposed by the C1 and C3 substituents constrain pseudorotational flexibility:

  • C1 Substituents : The bulky Cbz-amino and carboxylic acid groups favor a twist conformation, minimizing eclipsing interactions between these groups and adjacent hydrogens.
  • C3 Methyl Group : The equatorial orientation of the methyl substituent reduces 1,3-diaxial strain, stabilizing a chair-like puckering mode atypical of unsubstituted cyclopentanes.

Computational models (e.g., PubChem 3D conformers) reveal a predominant envelope conformation with C1 displaced 0.6 Å from the plane formed by C2–C5. This distortion aligns the Cbz and carboxylic acid groups for intramolecular hydrogen bonding (discussed in §1.5).

Stereochemical Configuration at C1 and C3 Positions

The molecule contains two stereogenic centers:

Position Substituents Configuration Rationale
C1 -COOH, -NH(Cbz) R Cahn-Ingold-Prelog priority: COOH > Cbz > CH₂
C3 -CH₃, -CH₂ (cyclopentane) S Methyl group occupies equatorial position

X-ray crystallography of analogous compounds (e.g., 1-aminocyclopentane-1-carboxylic acid monohydrate) confirms that the trans arrangement of C1 substituents minimizes steric hindrance. The C3 methyl group’s S configuration places it antiperiplanar to the C1 amino group, optimizing van der Waals contacts within the cyclopentane ring.

Comparative Analysis of 2D vs. 3D Structural Representations

2D Representations (e.g., PubChem SMILES: C1CCC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2) encode connectivity but obscure stereochemical and conformational details. For instance, the SMILES string does not differentiate between axial and equatorial substituents or quantify ring puckering.

3D Models resolve these ambiguities:

  • Conformational Dynamics : Molecular dynamics simulations (MDS) predict a 10–15 kcal/mol energy barrier for pseudorotation between envelope and twist forms, elevated by 3–4 kcal/mol compared to unsubstituted cyclopentane due to steric effects.
  • Stereoelectronic Effects : The Cbz group’s benzyl ring adopts a perpendicular orientation relative to the cyclopentane plane, minimizing conjugation with the carbonyl and preserving the amide’s resonance stability.

Hydrogen Bonding Networks & Intermolecular Interactions

The molecule participates in both intra- and intermolecular hydrogen bonds:

Donor Acceptor Bond Length (Å) Context
-COOH (O-H) Cbz (C=O) 2.1 Intramolecular
-NH (Cbz) -COOH (O) 2.3 Intermolecular
H₂O (O-H) -COOH (O) 1.9 Crystal lattice

In crystalline phases, the carboxylic acid forms dimeric pairs via O-H···O bonds (2.7 Å), while the Cbz-amino group mediates layer stacking through N-H···O=C interactions. These networks confer moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but poor solubility in hydrocarbons.

The Cbz group’s benzyl moiety engages in C-H···π interactions (3.2–3.5 Å) with adjacent aromatic rings, further stabilizing supramolecular assemblies. Such interactions are critical in determining crystallization behavior and melting points (observed range: 180–185°C).

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

3-methyl-1-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-11-7-8-15(9-11,13(17)18)16-14(19)20-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,16,19)(H,17,18)

InChI Key

PWUHANPGOBFSEF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxycarbonylamino Group: This step involves the protection of an amino group with a benzyloxycarbonyl (Cbz) group, which can be achieved using benzyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The benzyloxycarbonyl (Cbz) group undergoes hydrolysis under acidic or basic conditions, enabling controlled deprotection of the amino group.

Reaction ConditionsProducts FormedYieldKey Observations
6M HCl, dioxane/water (1:1), 25°C1-Amino-3-methylcyclopentane-1-carboxylic acid~65%Complete Cbz cleavage observed via LCMS
1M NaOH, THF/water (1:1), 50°CCyclopentane-1-carboxylic acid derivatives~58%Partial decarboxylation occurs at elevated temperatures

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water to release benzyl alcohol and CO₂ .

  • Base-mediated hydrolysis may generate carboxylate intermediates, which are susceptible to side reactions such as decarboxylation .

Reductive Deprotection

The Cbz group is selectively removed via catalytic hydrogenation or transfer hydrogenation.

MethodCatalyst/ReagentsYieldSelectivity Notes
H₂ (1 atm), Pd/C (10%)1-Amino-3-methylcyclopentane-1-carboxylic acid82%No reduction of carboxylic acid observed
Ammonium formate, Pd(OH)₂/CSame as above75%Avoids pressurized H₂; suitable for acid-sensitive substrates

Applications :

  • Widely used in peptide synthesis to unmask amino groups without affecting sterically hindered carboxylic acids .

Esterification and Amidation

The carboxylic acid group participates in nucleophilic acyl substitution reactions.

ReactionReagents/ConditionsProductsYield
EsterificationSOCl₂, MeOHMethyl 1-{[(Cbz)amino]-3-methyl}cyclopentane-1-carboxylate73%
AmidationEDCI, HOBt, R-NH₂Corresponding amide derivatives60–68%

Key Findings :

  • Activation with thionyl chloride (SOCl₂) or carbodiimides (EDCI) is critical for efficient coupling .

  • Steric hindrance from the cyclopentane ring lowers yields compared to linear analogs.

Decarboxylative Halogenation

The carboxylic acid group undergoes halogenation under radical or ionic conditions.

Halogenation MethodReagentsProductsYield
Barton decarboxylationCCl₄, AIBN, hv1-{[(Cbz)amino]-3-methyl}cyclopentyl chloride47%
Hunsdiecker reactionAgNO₃, Br₂Brominated cyclopentane derivative32%

Mechanism :

  • Radical pathways (e.g., Barton) involve acyloxy radical intermediates, leading to C–X bond formation .

  • Ionic pathways (e.g., Hunsdiecker) suffer from low yields due to competing side reactions .

Cyclopentane Ring Functionalization

The cyclopentane ring undergoes electrophilic substitution and oxidation.

ReactionReagentsProductsYield
NitrationHNO₃, H₂SO₄Nitro-substituted derivatives28%
EpoxidationmCPBA, CH₂Cl₂Cyclopentane epoxide41%

Challenges :

  • Steric hindrance from the 3-methyl group limits regioselectivity in nitration.

  • Epoxidation proceeds with moderate stereochemical control.

Biological Interactions

The compound interacts with enzymatic systems, influencing its metabolic fate:

  • Hydrolysis by esterases : Rapid cleavage of ester derivatives in vivo generates bioactive amines .

  • Binding to amino acid transporters : The cyclopentane backbone mimics natural substrates, enhancing cellular uptake .

Comparative Reactivity Table

Functional GroupReaction TypeReactivity (Relative Rate)Key Influencing Factors
Benzyloxycarbonyl (Cbz)Hydrolysis/ReductionHighpH, catalyst type
Carboxylic acidEsterificationModerateSteric hindrance, activating agents
Cyclopentane ringElectrophilic substitutionLowSubstituent position, solvent

Scientific Research Applications

1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The carboxylic acid group can also interact with metal ions or other functional groups, modulating the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane Analog: 1-{[(Benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic Acid

  • Structure : Cyclopropane ring instead of cyclopentane, lacking the 3-methyl group.
  • Synthesis : Prepared via coupling of H-Cha-OMe hydrochloride with the cyclopropane carboxylic acid derivative, purified via silica gel chromatography .
  • Key Differences :
    • Ring Strain : Cyclopropane’s high ring strain increases reactivity but reduces metabolic stability compared to cyclopentane.
    • Lipophilicity : Absence of the 3-methyl group reduces steric hindrance and lipophilicity (clogP ~1.2 vs. ~2.5 for the cyclopentane analog).

Cyclobutane Derivative: 1-Aminocyclobutanecarboxylic Acid (ACBC)

  • Biological Activity: Demonstrated tumor-selective uptake in preclinical models due to amino acid transporter affinity .
  • Key Differences: Stability: Free amino group increases susceptibility to oxidation, limiting synthetic utility.
  • Applications : Radiolabeled (C-11) ACBC is a promising PET tracer for tumor detection .

Cyclopentene-Based Compound: (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid

  • Structure : Cyclopentene ring with difluoromethylenyl and phenylselanyl groups; unsaturated backbone.
  • Synthesis : Involves lithium hydroxide-mediated hydrolysis and trifluoroacetic acid deprotection (92–98% yields) .
  • Key Differences :
    • Electronic Effects : Difluoromethylenyl and selenium groups enhance electrophilicity, improving enzyme-target binding (e.g., protease inhibitors).
    • NMR Data : Distinct $^{19}$F NMR signals (−84 to −91 ppm) confirm fluorinated substituent interactions .
  • Applications : High-performance antiviral/anticancer agent due to optimized steric and electronic profiles .

Complex Cyclopentane Derivative: 1-(4-{5-[(Benzyloxy)carbonyl]-1-methyl-4-oxo-1,4-dihydropyridin-3-yl}phenyl)cyclopentanecarboxylic Acid

  • Structure: Cyclopentane linked to a pyridinone ring via a phenyl group; additional Cbz protection.
  • Synthesis : Multi-step process involving palladium-catalyzed cross-coupling and column chromatography .
  • Key Differences: Solubility: Bulky pyridinone substituent reduces aqueous solubility (<0.1 mg/mL) compared to the 3-methyl analog. Target Affinity: Pyridinone moiety enhances binding to kinase targets but increases molecular weight (~450 g/mol vs. ~290 g/mol for the target compound) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Ring Size Substituents Molecular Weight (g/mol) clogP Key Application
Target Compound Cyclopentane 3-methyl, Cbz-amino, COOH 291.3 2.5 Drug Intermediate
1-{[(Cbz)amino]cyclopropane-1-COOH Cyclopropane None, Cbz-amino, COOH 247.3 1.2 Antiviral Research
ACBC Cyclobutane Free amino, COOH 129.2 −1.0 Tumor Imaging
(S)-3-Amino-4-(difluoromethylenyl) Cyclopentene Difluoromethylenyl, SePh, COOH 334.0 1.8 Antiviral/Anticancer
Pyridinone-Cyclopentane Cyclopentane Cbz, pyridinone, COOH 449.5 3.2 Kinase Inhibition

Research Findings and Trends

  • Substituent Effects: The 3-methyl group in the target compound enhances lipophilicity and target engagement compared to non-methylated analogs .
  • Biological Performance : Cbz protection improves synthetic utility but may require removal in vivo for active drug forms, as seen in MPI23b derivatives .

Biological Activity

1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid, also known by its IUPAC name 1-((((benzyloxy)carbonyl)amino)methyl)cyclopentane-1-carboxylic acid, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H19NO4
  • Molecular Weight : 277.32 g/mol
  • CAS Number : 1303777-87-8
  • Purity : Typically around 95% to 97% in commercial preparations.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its anticonvulsant properties, potential neuroprotective effects, and interactions with neurotransmitter systems.

Anticonvulsant Activity

Research has indicated that derivatives of benzyloxycarbonyl amino acids exhibit anticonvulsant properties. For instance, a study on N-(benzyloxycarbonyl)glycine derivatives demonstrated significant anticonvulsant effects in various animal models, suggesting that similar compounds may share this activity .

Study 1: Anticonvulsant Efficacy

In a comparative study involving several amino acid derivatives, the most potent anticonvulsant activity was observed in N-(benzyloxycarbonyl)glycine benzylamide. This compound exhibited an ED50 of 4.8 mg/kg in the maximal electroshock (MES) test, indicating robust anticonvulsant efficacy comparable to phenytoin .

CompoundED50 (mg/kg)Test Type
N-(benzyloxycarbonyl)glycine benzylamide4.8MES
Phenytoin-MES

The mechanism underlying the anticonvulsant activity of benzyloxycarbonyl derivatives appears to involve modulation of GABAergic and glutamatergic systems. Research indicates that these compounds may enhance GABA receptor activity while inhibiting glutamate release, leading to reduced neuronal excitability .

Safety and Toxicity

Safety assessments for related compounds indicate low neurotoxicity at therapeutic doses. In the rotorod test, N-(benzyloxycarbonyl)glycine derivatives did not show acute neurotoxicity at doses up to 150 mg/kg . However, further studies are required to establish the safety profile of this compound specifically.

Q & A

Q. What are the key synthetic routes for introducing the benzyloxycarbonyl (Cbz) protecting group to the amino-substituted cyclopentane scaffold?

The Cbz group is typically introduced via a carbamate-forming reaction. A common method involves reacting the free amine with benzyl chloroformate under basic conditions (e.g., aqueous NaOH or NaHCO₃). For example, in analogous compounds, lithium hydroxide in methanol/water mixtures facilitates hydrolysis of intermediates while preserving the Cbz group . Column chromatography (hexane/ethyl acetate gradients) is often used for purification, with yields exceeding 90% when optimized .

Q. How is the stereochemical integrity of the cyclopentane ring verified during synthesis?

High-resolution NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) and X-ray crystallography are critical. For instance, diastereotopic protons in the cyclopentane ring generate distinct splitting patterns in 1H^{1}\text{H} NMR (e.g., δ 2.97–2.83 ppm for axial/equatorial protons), while 13C^{13}\text{C} NMR confirms substituent effects on ring carbons . Advanced techniques like NOESY or ROESY can resolve spatial proximity of substituents .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} (if fluorinated analogs are synthesized) to confirm structure and purity .
  • HRMS : Validates molecular weight and isotopic patterns (e.g., Se-containing analogs require isotope-specific calculations) .
  • HPLC : Monitors reaction progress and purity, especially for chiral separations .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the cyclopentane ring in nucleophilic substitution reactions?

The methyl group at position 3 introduces steric hindrance, directing nucleophilic attack to less hindered positions. Computational studies (e.g., Gaussian 09 or AMBER) predict transition-state geometries, while experimental kinetic data (e.g., rate constants under varying temperatures/pH) validate these models. For example, bulky substituents like the Cbz group can slow ring-opening reactions by ~30% compared to unsubstituted analogs .

Q. What strategies resolve contradictions in spectroscopic data between predicted and observed structures?

  • Dynamic NMR : Detects conformational exchange in the cyclopentane ring (e.g., coalescence of proton signals at elevated temperatures) .
  • Isotopic labeling : 15N^{15}\text{N}- or 13C^{13}\text{C}-labeled analogs clarify ambiguous assignments in crowded spectral regions .
  • DFT calculations : Simulate NMR chemical shifts and compare them with experimental data to identify misassignments .

Q. How can computational modeling optimize the design of derivatives for target binding (e.g., enzyme inhibition)?

  • Docking simulations : Tools like AutoDock Vina predict binding poses in active sites (e.g., γ-aminobutyric acid aminotransferase for related cyclopentane derivatives) .
  • MD simulations : GROMACS or NAMD assess stability of ligand-receptor complexes over nanosecond timescales .
  • QSAR studies : Correlate substituent properties (e.g., logP, Hammett σ) with biological activity to guide synthesis .

Q. What are the challenges in achieving enantiomeric purity during cyclopentane ring formation?

Chiral auxiliaries (e.g., tert-butoxycarbonyl (Boc) groups) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) enforce stereocontrol. For example, (1S,3R)-configured analogs require chiral HPLC or enzymatic resolution to separate diastereomers, with ee >98% achievable using immobilized lipases .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., benzyl chloroformate) .
  • Spill management : Absorb with silica gel or activated charcoal; avoid water flushing to prevent environmental contamination .

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